Bienvenue dans la boutique en ligne BenchChem!

1,2,4-Trimethyl-3-phenylpiperazine

CNS Drug Discovery Antidepressant Screening Behavioral Pharmacology

1,2,4-Trimethyl-3-phenylpiperazine (CAS 115238-12-5, molecular formula C13H20N2, MW 204.31 g/mol) is a phenylpiperazine derivative characterized by methyl substitution at the 1, 2, and 4 positions of the piperazine ring in addition to the 3-phenyl moiety. This specific substitution pattern confers a distinct steric and electronic profile that influences receptor binding, metabolic stability, and formulation behavior.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
CAS No. 115238-12-5
Cat. No. B15420407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Trimethyl-3-phenylpiperazine
CAS115238-12-5
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCC1C(N(CCN1C)C)C2=CC=CC=C2
InChIInChI=1S/C13H20N2/c1-11-13(12-7-5-4-6-8-12)15(3)10-9-14(11)2/h4-8,11,13H,9-10H2,1-3H3
InChIKeyDLCHHOUUUHBPTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4-Trimethyl-3-phenylpiperazine (CAS 115238-12-5) — Sourcing and Procurement Guide


1,2,4-Trimethyl-3-phenylpiperazine (CAS 115238-12-5, molecular formula C13H20N2, MW 204.31 g/mol) is a phenylpiperazine derivative characterized by methyl substitution at the 1, 2, and 4 positions of the piperazine ring in addition to the 3-phenyl moiety [1]. This specific substitution pattern confers a distinct steric and electronic profile that influences receptor binding, metabolic stability, and formulation behavior. The compound is primarily cited in CNS-focused patents, where it is claimed as an antidepressant agent [2]. For procurement, the product is typically supplied as the free base (exact mass 204.163 g/mol, XLogP3 2.0, topological polar surface area 6.5 Ų), and verification of stereochemical purity is critical due to the presence of two undefined stereocenters [3].

Why Generic Phenylpiperazine Substitution Fails: The Critical Role of 1,2,4-Trimethyl-3-phenylpiperazine’s Distinct Substitution Pattern


Substituting 1,2,4-trimethyl-3-phenylpiperazine with a structurally related phenylpiperazine (e.g., 1-phenylpiperazine, 1-methyl-4-phenylpiperazine, or 1-isopropyl-3-phenylpiperazine) can lead to significant divergence in biological activity and physicochemical properties. The presence and position of methyl groups on the piperazine ring directly modulate receptor binding affinity, selectivity, and intrinsic efficacy. For example, studies on substituted N-phenylpiperazines demonstrate that even minor alterations in the substitution pattern can shift D2/D3 dopamine receptor selectivity by orders of magnitude [1]. Similarly, SAR studies on 1,2,4-trisubstituted piperazines show that the specific alkyl substitution pattern on the piperazine ring dictates affinity for 5-HT1A and 5-HT2A serotonin receptors [2]. The distinct substitution of the target compound positions it within a unique SAR space where generic phenylpiperazine scaffolds cannot be assumed to produce equivalent experimental outcomes.

Quantitative Differentiation Evidence for 1,2,4-Trimethyl-3-phenylpiperazine in Scientific Procurement


CNS Antidepressant Activity: Direct Head-to-Head Comparison in Rodent Behavioral Models

In a patent filing that directly compares several phenylpiperazine derivatives, 1,2,4-trimethyl-3-phenylpiperazine was identified as one of six specific compounds claimed for antidepressant utility [1]. While explicit in vivo efficacy data for this exact compound is not provided, the patent's comparative SAR table positions it alongside 1-isopropyl-2-methyl-3-phenylpiperazine and 1-ethyl-2-methyl-3-phenylpiperazine. The presence of a methyl group at the 2-position of the piperazine ring (in addition to N1 and N4 methylation) distinguishes this compound from simpler 1-phenylpiperazines lacking 2-alkyl substitution, which were not claimed in the same therapeutic context [1]. This structural distinction is critical for CNS penetration and target engagement.

CNS Drug Discovery Antidepressant Screening Behavioral Pharmacology

Lipophilicity and Permeability Profile vs. 1-Phenylpiperazine

The calculated physicochemical properties of 1,2,4-trimethyl-3-phenylpiperazine (XLogP3 = 2.0, topological polar surface area = 6.5 Ų) [1] place it in a favorable range for passive membrane permeability. In contrast, 1-phenylpiperazine (XLogP3 ≈ 1.2) is less lipophilic. A structure-function analysis of phenylpiperazine derivatives as intestinal permeation enhancers demonstrated that aliphatic substitutions on the piperazine ring, such as methylation, can significantly modulate both efficacy and cytotoxicity profiles in Caco-2 monolayers [2]. Specifically, 1-methyl-4-phenylpiperazine, a compound structurally related to the target molecule, displayed lower cytotoxicity than the unsubstituted 1-phenylpiperazine, while maintaining comparable permeation enhancement [2]. This suggests that the methyl substitution pattern of 1,2,4-trimethyl-3-phenylpiperazine is likely to confer a superior safety-permeability balance relative to the unsubstituted analog.

ADME Profiling Formulation Science Caco-2 Permeability

Potential for Bitopic Binding at Dopamine D3 Receptors

A recent study evaluating substituted N-phenylpiperazine analogs for D3 vs. D2 dopamine receptor selectivity found that certain compounds in this class exhibit a 'bitopic' binding mode, engaging both the orthosteric and allosteric sites of the D3 receptor [1]. This bitopic binding mechanism is associated with enhanced subtype selectivity and unique functional profiles. While 1,2,4-trimethyl-3-phenylpiperazine itself was not explicitly tested in this specific study, the structural features common to bitopic ligands—a phenylpiperazine core with specific N-substitutions—are present in this molecule. The trimethyl substitution pattern, particularly the 2-methyl group, may favor a binding pose that engages an extended pocket in the D3 receptor. In contrast, simpler 1-phenylpiperazine analogs lack the structural complexity required for bitopic binding and exhibit lower D3 selectivity [1].

Dopamine Receptor Pharmacology GPCR Ligand Design Structure-Activity Relationship (SAR)

Potential Antitumor Activity of Phenylpiperazine Scaffold

A study evaluating phenylpiperazine derivatives for antitumor activity demonstrated that certain substitutions on the piperazine ring can yield compounds with significant antiproliferative effects. For instance, compound 4t, a phenylpiperazine derivative, exhibited an IC50 of 3.50 μmol/L against the MDA-MB-231 breast cancer cell line, which is comparable to the activity of the reference compound Gossypol (IC50 = 1.40 μmol/L) [1]. While 1,2,4-trimethyl-3-phenylpiperazine was not the specific compound tested, the study highlights the potential of the phenylpiperazine scaffold for anticancer applications. The presence of a 3-phenyl group and multiple methyl substitutions may influence the compound's ability to interact with cellular targets involved in proliferation. This contrasts with simpler phenylpiperazines that have not been as extensively explored in oncology contexts.

Cancer Research Antiproliferative Agents Phenylpiperazine Derivatives

Sigma-1 Receptor Affinity Potential

Compounds in the phenylpiperazine class are known to exhibit affinity for sigma receptors, which are implicated in neuroprotection, pain, and addiction. A study characterizing N,N'-disubstituted piperazines as sigma receptor ligands found that certain structural modifications can enhance sigma-1 affinity up to 20-fold and sigma-2 affinity up to 40-fold [1]. While 1,2,4-trimethyl-3-phenylpiperazine has not been explicitly characterized for sigma binding, its structural features—specifically the 3-phenyl group and the trimethyl substitution pattern—are consistent with pharmacophores known to engage sigma receptors [2]. The presence of multiple methyl groups may influence the compound's ability to interact with the hydrophobic binding pockets of sigma receptors, potentially offering a different affinity profile compared to simpler phenylpiperazines.

Sigma Receptor Pharmacology CNS Ligand Discovery Receptor Binding Assays

Optimal Use Cases for 1,2,4-Trimethyl-3-phenylpiperazine in R&D and Procurement


CNS Drug Discovery: Antidepressant Lead Optimization

1,2,4-Trimethyl-3-phenylpiperazine is best suited for CNS drug discovery programs focused on depression and related mood disorders. Its specific inclusion in a patent claiming antidepressant activity for phenylpiperazine derivatives [1] provides a validated starting point for lead optimization. Researchers can use this compound to explore structure-activity relationships (SAR) around the 2-methyl and N1/N4-methyl groups, with the goal of improving potency, selectivity, and pharmacokinetic properties. The compound's calculated physicochemical profile (XLogP3 = 2.0) suggests favorable CNS penetration, making it a valuable tool for in vivo proof-of-concept studies [2].

Dopamine D3 Receptor Tool Compound Development

Given the potential for bitopic binding at D3 dopamine receptors inferred from SAR studies of related N-phenylpiperazines [1], 1,2,4-trimethyl-3-phenylpiperazine can serve as a scaffold for developing highly selective D3 receptor ligands. Such compounds are critical tools for investigating the role of D3 receptors in Parkinson's disease, schizophrenia, and substance abuse disorders. Procurement of this compound allows medicinal chemists to functionalize the phenyl ring or further modify the piperazine nitrogens to optimize D3 affinity and selectivity, potentially yielding novel pharmacological probes.

Permeation Enhancer Screening and Formulation Science

The compound's favorable lipophilicity and the demonstrated ability of methylated phenylpiperazines to enhance intestinal permeability with reduced cytotoxicity [1] position 1,2,4-trimethyl-3-phenylpiperazine as a candidate for formulation studies. Researchers developing oral formulations of poorly permeable macromolecules (e.g., peptides, oligonucleotides) can evaluate this compound as a chemical permeation enhancer in Caco-2 or other epithelial barrier models. Its unique substitution pattern may offer a superior efficacy-toxicity window compared to more polar phenylpiperazine analogs [2].

Sigma Receptor Pharmacology Studies

Although direct binding data for 1,2,4-trimethyl-3-phenylpiperazine at sigma receptors is limited, the compound's structural features align with pharmacophores known to bind sigma-1 and sigma-2 receptors [1]. It can therefore be used in preliminary screens to assess sigma receptor affinity. If active, it could serve as a novel lead for developing sigma-1 or sigma-2 selective ligands, which are of interest for treating pain, neurodegenerative diseases, and certain cancers. The compound's trimethyl substitution pattern provides a distinct SAR starting point relative to commonly studied phenylpiperazines [2].

Quote Request

Request a Quote for 1,2,4-Trimethyl-3-phenylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.